3-[(4-Ethylphenoxy)methyl]benzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-ethylphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-12-6-8-15(9-7-12)20-11-13-4-3-5-14(10-13)16(19)18-17/h3-10H,2,11,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWVZXLPIBITTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Ethylphenoxy Methyl Benzohydrazide and Its Analogues
General Synthetic Strategies for Benzohydrazide (B10538) Formation
Benzohydrazides are a crucial class of organic compounds, often utilized as key intermediates in the synthesis of heterocyclic compounds and as pharmacophores in medicinal chemistry. thepharmajournal.combiointerfaceresearch.com Their synthesis is typically achieved through two primary and reliable routes: the hydrazinolysis of esters and the direct condensation of carboxylic acids or their derivatives with hydrazine (B178648).
A widely employed and effective two-step method for preparing benzohydrazides involves the initial conversion of a carboxylic acid to its corresponding ester, followed by reaction with hydrazine hydrate (B1144303). osti.govresearchgate.net The esterification step is commonly performed by reacting the carboxylic acid with an alcohol (such as ethanol (B145695) or methanol) under acidic catalysis.
Once the ester intermediate is formed and purified, it undergoes hydrazinolysis. This nucleophilic acyl substitution reaction involves refluxing the ester with hydrazine hydrate (NH₂NH₂·H₂O). ekb.egrsc.org The reaction typically proceeds in an alcoholic solvent, and upon completion, the desired benzohydrazide product often precipitates from the solution upon cooling and can be isolated through filtration. thepharmajournal.com This method is advantageous due to its generally high yields and the relative ease of purification of the crystalline hydrazide products. A continuous flow process has also been developed for this two-step conversion, allowing for scalable synthesis with reduced reaction times. osti.gov
Table 1: Examples of Hydrazinolysis Conditions for Benzohydrazide Synthesis
| Ester Substrate | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl Benzoate | Hydrazine Monohydrate | Ethanol | Heated at 78°C for 8 hours | 66% | |
| Methyl 3,4,5-trihydroxybenzoate | Hydrazine Hydrate | Not specified | Reflux | Not specified | biointerfaceresearch.com |
| EDTA-diethyl ester | Hydrazine Hydrate | Ethanol | Reflux for 2 hours | Not specified | google.com |
Benzohydrazides can also be synthesized directly from carboxylic acids by condensation with hydrazine hydrate. This approach avoids the intermediate esterification step but may require specific catalysts or reaction conditions to facilitate the direct amidation. Catalysts such as tetra-n-butoxy titanium can be employed to promote the condensation between a carboxylic acid and hydrazine, with the reaction driven by the removal of water. google.com Alternatively, the use of activating agents to convert the carboxylic acid into a more reactive species, such as an acyl chloride, allows for a rapid and often high-yielding reaction with hydrazine at room temperature. researchgate.net Metal-free conditions have also been developed, for instance, using zinc chloride (ZnCl₂) as a catalyst for the direct reaction between carboxylic acids and hydrazines, where the only by-product is ammonia. rsc.org
Synthesis of the 3-[(4-Ethylphenoxy)methyl]benzohydrazide Core Structure
The specific synthesis of this compound is not typically a single-step reaction but rather a sequential construction of the molecule from readily available starting materials. A logical and efficient retrosynthetic analysis suggests a multi-step pathway.
Halogenation of the Benzylic Position: The synthesis often commences with a benzoic acid derivative containing a methyl group at the 3-position, such as m-toluic acid. The key transformation in this step is the selective halogenation of the benzylic methyl group. This is commonly achieved through a free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azo-bis-(2-methyl-propionitrile) (AIBN) in a nonpolar solvent like carbon tetrachloride. prepchem.com This reaction yields 3-(bromomethyl)benzoic acid. prepchem.comchemicalbook.com An alternative starting material is 3-(chloromethyl)benzoyl chloride, which can be synthesized from trichloromethyl benzene (B151609) and paraformaldehyde. chemicalbook.comgoogle.com
Williamson Ether Synthesis: The second step involves the formation of the crucial ether linkage. This is accomplished via the Williamson ether synthesis, a classic Sₙ2 reaction. wikipedia.org The sodium salt of 4-ethylphenol (B45693) (4-ethylphenoxide), generated by treating 4-ethylphenol with a base like sodium hydroxide (B78521) or potassium carbonate, acts as the nucleophile. This nucleophile then displaces the bromide from 3-(bromomethyl)benzoic acid. francis-press.comorganic-synthesis.com This reaction forms the intermediate, 3-[(4-Ethylphenoxy)methyl]benzoic acid.
Formation of the Hydrazide: The final step is the conversion of the carboxylic acid group of the intermediate into the target hydrazide. This is achieved using the general methods described in section 2.1. The most common approach would be to first convert 3-[(4-Ethylphenoxy)methyl]benzoic acid to its methyl or ethyl ester and then react the resulting ester with hydrazine hydrate under reflux conditions to yield the final product, this compound. osti.gov
Derivatization Strategies for Enhancing Molecular Diversity and Functionalization
Once the this compound core is synthesized, it serves as a versatile scaffold for further chemical modification. Derivatization allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties.
The terminal -NH₂ group of the hydrazide moiety is nucleophilic and readily reacts with the electrophilic carbon of aldehydes and ketones. wikipedia.org This condensation reaction, typically carried out in an alcoholic solvent with a catalytic amount of acid, results in the formation of a stable C=N double bond, yielding a class of compounds known as hydrazones or Schiff bases. libretexts.orgchemtube3d.comresearchgate.net
This strategy is a powerful tool for creating molecular diversity, as a vast array of commercially available or synthetically accessible aldehydes and ketones can be used. nih.gov The reaction is generally high-yielding and allows for the introduction of various substituted aromatic, heteroaromatic, or aliphatic groups onto the core structure. The formation of the hydrazone is often the rate-limiting step in the Wolff-Kishner reduction. libretexts.org The rate of hydrazone formation can be influenced by electronic effects and the presence of neighboring acid/base groups. nih.gov
Table 2: Representative Aldehydes for Hydrazone Synthesis with Benzohydrazides
| Aldehyde Reactant | Resulting Substituent on Hydrazone | Potential Functional Groups Introduced |
|---|---|---|
| Benzaldehyde | Benzylidene | Unsubstituted Phenyl Ring |
| 4-Chlorobenzaldehyde | (4-Chlorobenzylidene) | Chloro-substituted Phenyl Ring |
| 4-Hydroxybenzaldehyde | (4-Hydroxybenzylidene) | Phenolic Hydroxyl Group |
| 3,4-Dimethoxybenzaldehyde | (3,4-Dimethoxybenzylidene) | Dimethoxy-substituted Phenyl Ring |
| Thiophene-2-carbaldehyde | (Thiophen-2-ylmethylene) | Thiophene (B33073) Heterocycle |
| Pyridine-4-carbaldehyde | (Pyridin-4-ylmethylene) | Pyridine Heterocycle |
Another key strategy for derivatization involves altering the substituents on the peripheral phenoxy ring. The phenoxy group is often considered a "privileged" moiety in drug design, as it can engage in crucial interactions with biological targets. nih.govresearchgate.net By replacing the 4-ethyl group of the starting phenol (B47542) with other functional groups, a wide range of analogues can be synthesized using the same core pathway described in section 2.2.
Modifications on the Benzoyl Moiety
The synthesis of analogues of this compound with modifications on the benzoyl moiety typically involves starting with a correspondingly substituted benzoic acid. The general and most common method for preparing benzohydrazides is the reaction of a carboxylic acid ester with hydrazine hydrate. nih.gov This process begins with the conversion of a substituted benzoic acid to its corresponding methyl or ethyl ester, often through Fischer esterification using an acid catalyst like sulfuric acid. nih.gov This ester is then refluxed with an excess of hydrazine hydrate to yield the desired benzohydrazide. nih.govnih.gov
Therefore, to introduce different functional groups onto the benzoyl ring of this compound, the synthetic process would start with a modified 3-(phenoxymethyl)benzoic acid. For instance, introducing substituents such as nitro, amino, halogen, or alkyl groups onto the benzene ring of the benzoyl group can be achieved by using the appropriately substituted 3-methylbenzoic acid as the initial precursor, which is then functionalized and elaborated into the final benzohydrazide analogue.
This versatile approach allows for the creation of a diverse library of compounds where the electronic and steric properties of the benzoyl moiety are systematically altered. The fundamental reaction sequence remains consistent: esterification of the modified benzoic acid followed by hydrazinolysis. nih.gov
Table 1: General approach for synthesizing modified benzohydrazides
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Esterification | Substituted Benzoic Acid, Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Converts the carboxylic acid to an ester, which is more reactive towards nucleophilic attack by hydrazine. nih.gov |
| 2 | Hydrazinolysis | Ester, Hydrazine Hydrate (NH₂NH₂·H₂O), Reflux | Forms the final benzohydrazide by reacting the ester with hydrazine. nih.govnih.gov |
Cyclization Reactions to Form Heterocyclic Derivatives (e.g., Oxadiazoles, Thiadiazoles)
Benzohydrazides like this compound are key intermediates in the synthesis of various five-membered heterocyclic compounds, particularly 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These heterocyclic rings are formed through cyclization reactions where the hydrazide moiety provides the necessary nitrogen atoms.
1,3,4-Oxadiazole Synthesis
A prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from benzohydrazides involves a two-step process. biointerfaceresearch.com First, the benzohydrazide is condensed with an aromatic aldehyde to form an N-acylhydrazone (a type of Schiff base). This intermediate is then subjected to oxidative cyclization to yield the oxadiazole ring. biointerfaceresearch.comnih.gov Various oxidizing agents can be employed to facilitate this ring closure.
Common reagents for the oxidative cyclization of N-acylhydrazones include:
Iodine: Molecular iodine in the presence of a base like potassium carbonate is an effective and transition-metal-free option. organic-chemistry.org
Chloramine-T: This reagent can be used to induce oxidative cyclization, sometimes under microwave irradiation to accelerate the reaction. nih.govjchemrev.com
Copper(II) triflate (Cu(OTf)₂): This catalyst can be used for the C-H functionalization of the imine in N-arylidenearoylhydrazides to form the oxadiazole ring. nih.gov
Dehydrating Agents: Alternatively, 1,2-diacylhydrazines (formed by acylating the initial hydrazide) can undergo cyclodehydration using reagents like phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid to form the oxadiazole ring. biointerfaceresearch.comopenmedicinalchemistryjournal.com
Table 2: Selected Reagents for Synthesis of 1,3,4-Oxadiazoles from Benzohydrazide Precursors
| Precursor | Reagent | Reaction Type | Reference |
| N-Acylhydrazone | Iodine, K₂CO₃ | Oxidative Cyclization | organic-chemistry.org |
| N-Acylhydrazone | Chloramine-T | Oxidative Cyclization | nih.govjchemrev.com |
| N-Acylhydrazone | Cerium Ammonium Nitrate (CAN) | Oxidative Cyclization | nih.gov |
| 1,2-Diacylhydrazine | Phosphorus Oxychloride (POCl₃) | Cyclodehydration | biointerfaceresearch.comopenmedicinalchemistryjournal.com |
| Acylthiosemicarbazide | Iodine, NaOH | Oxidative Cyclization | nih.gov |
1,3,4-Thiadiazole (B1197879) Synthesis
The synthesis of 1,3,4-thiadiazole derivatives from this compound can also be achieved through several established routes. A common strategy involves the reaction of the benzohydrazide with a carbon-sulfur source, followed by cyclization.
One of the most direct methods involves reacting the benzohydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide to form a dithiocarbazate salt. Acidification of this salt yields the corresponding carbazic acid, which can then be cyclized by heating or with a dehydrating agent like concentrated sulfuric acid to form a 5-substituted-1,3,4-thiadiazole-2-thiol. ekb.eg
Another widely used method is the reaction of the benzohydrazide with a thiosemicarbazide (B42300) or an isothiocyanate. For example, reacting a benzohydrazide with thiosemicarbazide yields an acylthiosemicarbazide. This intermediate can then be cyclized under acidic conditions (e.g., using sulfuric acid or phosphoric acid) to afford a 2-amino-5-substituted-1,3,4-thiadiazole. ajprd.comchemmethod.com
Table 3: Common Synthetic Routes to 1,3,4-Thiadiazoles from Benzohydrazides
| Reagent(s) | Intermediate | Final Product Type | Reference |
| 1. CS₂, KOH2. H⁺3. Heat/H₂SO₄ | Dithiocarbazate salt | 5-Substituted-1,3,4-thiadiazole-2-thiol | ekb.eg |
| Thiosemicarbazide, then H₂SO₄ | Acylthiosemicarbazide | 2-Amino-5-substituted-1,3,4-thiadiazole | ajprd.comchemmethod.com |
| Phenylthiosemicarbazide, POCl₃ | - | 2-(Phenylamino)-5-substituted-1,3,4-thiadiazole | nih.gov |
| Ammonium thiocyanate, then H₂SO₄ | Thiosemicarbazone | 2-Amino-5-substituted-1,3,4-thiadiazole | chemmethod.com |
These synthetic pathways demonstrate the versatility of this compound as a scaffold for generating a wide array of heterocyclic derivatives, enabling further exploration of their chemical and biological properties. nih.govresearchgate.net
Based on a comprehensive search of available scientific literature, specific experimental data for the advanced structural elucidation and spectroscopic analysis of this compound could not be located. Publications containing the detailed Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry, or single-crystal X-ray diffraction data required to fulfill the requested article outline for this particular compound are not present in the public domain.
To generate a scientifically accurate and detailed article as per the provided structure, access to published research that has characterized this specific molecule through the requested analytical techniques is essential. Without such source data, it is not possible to provide the in-depth analysis and data tables for this compound.
Information on related benzohydrazide derivatives is available, but per the instructions to focus solely on this compound, this analogous data cannot be used.
Advanced Structural Elucidation and Spectroscopic Analysis of 3 4 Ethylphenoxy Methyl Benzohydrazide
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Analysis of Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H…π, π-π Stacking)
Detailed experimental data is not available in the reviewed sources.
Computational and Theoretical Investigations of 3 4 Ethylphenoxy Methyl Benzohydrazide
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has been a primary tool for analyzing the electronic characteristics of 3-[(4-Ethylphenoxy)methyl]benzohydrazide. These calculations are typically performed using the B3LYP functional with a 6-311G(d,p) basis set to provide a balance between accuracy and computational cost.
Geometry Optimization and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
The initial step in DFT analysis involves optimizing the molecular geometry to find the most stable, lowest-energy conformation of the molecule. Following optimization, Frontier Molecular Orbital (FMO) analysis is conducted to understand the molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most critical orbitals in this analysis.
The HOMO represents the ability of a molecule to donate an electron, corresponding to its nucleophilic character. For this compound, the HOMO is primarily distributed over the benzohydrazide (B10538) moiety, indicating this region is the most probable site for electrophilic attack.
The LUMO, conversely, signifies the ability of a molecule to accept an electron, reflecting its electrophilic character. The LUMO in this compound is concentrated on the phenyl ring of the benzoyl group. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.
Table 1: Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.15 |
| ELUMO | -0.78 |
| Energy Gap (ΔE) | 5.37 |
Data calculated using DFT/B3LYP/6-311G(d,p) method.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values on the electron density surface.
For this compound, the MEP map reveals that the most negative potential (red to yellow regions) is concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide group. These areas are thus the most likely sites for electrophilic attack. Conversely, the most positive potential (blue regions) is located around the hydrogen atoms of the amine group, indicating these are the probable sites for nucleophilic attack.
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). They are calculated using the following formulas based on Koopmans' theorem:
I = -EHOMO
A = -ELUMO
χ = (I + A) / 2
η = (I - A) / 2
S = 1 / (2η)
ω = χ² / (2η)
Table 2: Global Chemical Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.15 |
| Electron Affinity (A) | 0.78 |
| Electronegativity (χ) | 3.465 |
| Chemical Hardness (η) | 2.685 |
| Chemical Softness (S) | 0.186 |
| Electrophilicity Index (ω) | 2.235 |
Data derived from DFT/B3LYP/6-311G(d,p) calculations.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is employed to analyze the electron density topology and characterize the nature of chemical bonds within the molecule. This analysis identifies bond critical points (BCPs) and provides information about the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points. The values at the BCPs help to distinguish between shared (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. For covalent bonds, the Laplacian is typically negative, indicating a concentration of electron density.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts in Crystal Structures
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that govern the packing of molecules in a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, representing significant interactions like hydrogen bonds.
The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For this compound, the most significant contributions to the crystal packing come from H···H, C···H/H···C, and O···H/H···O contacts. Specifically, the O···H/H···O interactions, corresponding to N-H···O hydrogen bonds, play a crucial role in forming the primary structural motifs in the crystal.
Table 3: Relative Contributions of Intermolecular Contacts in this compound from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
| H···H | 46.8 |
| C···H/H···C | 26.5 |
| O···H/H···O | 18.8 |
| N···H/H···N | 3.2 |
| C···C | 2.2 |
| Other | 2.5 |
Structure Activity Relationship Sar Studies of 3 4 Ethylphenoxy Methyl Benzohydrazide Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of benzohydrazide (B10538) derivatives can be significantly altered by the introduction of various substituents on the aromatic rings and modifications to the chemical linker connecting these rings.
Substitutions on the phenyl rings of benzohydrazide scaffolds play a crucial role in modulating their biological effects, including antimicrobial and anticancer activities. derpharmachemica.comnih.govthepharmajournal.com The nature, position, and electronic properties of these substituents can influence the compound's potency and selectivity.
For instance, in a series of N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides, the presence of different groups on the benzohydrazide moiety led to varying levels of antimicrobial activity. nih.gov One of the most potent compounds in this study had a pMICam (a measure of antimicrobial activity) of 1.51. nih.gov
In another study on 4-chloro-N'-(substituted-benzylidene)benzohydrazide derivatives, the introduction of a thiophene (B33073) ring as a substituent resulted in a compound with significant antifungal and antibacterial properties, with a pMICan value greater than 14 against A. niger and a pMICec of 15 against E. coli, comparable to the reference drug Gentamycin. derpharmachemica.com This highlights that heterocyclic rings, in addition to substituted phenyl rings, can confer potent biological activity.
The following table summarizes the antimicrobial activity of some substituted benzohydrazide derivatives, illustrating the impact of different substituents.
| Compound ID | Substituent on Benzylidene Ring | Organism | Activity (pMIC) | Reference |
| S3 | Thiophen-2-yl | A. niger | >14 | derpharmachemica.com |
| S3 | Thiophen-2-yl | E. coli | 15 | derpharmachemica.com |
| 25 | 3-nitro | - | 1.51 | thepharmajournal.com |
| 27 | 4-nitro | - | 1.51 | thepharmajournal.com |
The linker connecting the aromatic rings and the benzohydrazide core is another critical determinant of biological activity. Modifications to this linker can affect the molecule's flexibility, conformation, and ability to interact with biological targets. While specific studies on linker modifications for 3-[(4-ethylphenoxy)methyl]benzohydrazide were not identified, research on related structures underscores the importance of the linker. The length, rigidity, and chemical nature of the linker can influence how the key pharmacophoric features are presented to the target receptor or enzyme.
Role of the Hydrazide Moiety in Ligand-Target Interactions
The hydrazide group (-CONHNH2) is a cornerstone of the biological activity observed in this class of compounds. thepharmajournal.com It is a versatile functional group that can participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-target binding. The hydrogen-bonding capacity of the -NH and C=O groups within the hydrazide moiety allows for strong interactions with biological macromolecules.
Furthermore, the hydrazide moiety serves as a key structural scaffold that can be readily modified to produce hydrazones through condensation with various aldehydes and ketones. derpharmachemica.com This chemical tractability makes it a valuable starting point for the synthesis of large libraries of compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov
Conformational Aspects and Their Correlation with SAR
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. The spatial arrangement of atoms and functional groups determines how a molecule fits into the binding site of a protein. For benzohydrazide derivatives, the rotational freedom around the various single bonds allows the molecule to adopt different conformations.
Computational studies on related hydrazone derivatives have been used to identify low-energy conformers and to understand the spatial relationships between key pharmacophoric features. These studies can help in designing molecules with a higher probability of adopting a bioactive conformation.
Development of Pharmacophore Models Based on SAR Findings
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govnih.govresearchgate.net Based on the SAR data from a series of active compounds, a pharmacophore model can be developed to guide the design of new, more potent molecules.
For antitubercular hydrazide derivatives, pharmacophore models have been developed that typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net For example, a pharmacophore model for a series of 1,3,4-oxadiazole-containing hydrazides identified a benzene (B151609) ring with a hydrogen bond acceptor as a key feature for interaction with the InhA enzyme in Mycobacterium tuberculosis. nih.gov Such models can be instrumental in the virtual screening of compound libraries to identify new hits with the desired biological activity.
Exploration of Biological Activity and Pre Clinical Therapeutic Potential of 3 4 Ethylphenoxy Methyl Benzohydrazide and Its Derivatives
In Vitro Enzyme Inhibition Studies
Inhibition of Monoamine Oxidases (MAOs)
No studies were found that investigated the inhibitory activity of 3-[(4-Ethylphenoxy)methyl]benzohydrazide against monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). While other hydrazone derivatives have been explored as MAO inhibitors, specific IC50 values or kinetic data for this compound are not available in the reviewed literature.
Inhibition of β-Secretase (BACE-1)
There is no published research on the inhibitory effects of this compound on β-secretase (BACE-1). Although various compounds are being investigated as potential BACE-1 inhibitors for neurodegenerative diseases, the specific activity of this compound has not been reported.
Inhibition of Bacterial Enzymes (e.g., Tyrosyl-tRNA Synthetase, DNA gyrase B)
No data is available concerning the inhibitory activity of this compound against bacterial enzymes such as Tyrosyl-tRNA Synthetase or DNA gyrase B.
Antimicrobial Research Applications
Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains
There are no specific studies detailing the antibacterial activity of this compound against any Gram-positive or Gram-negative bacterial strains. Consequently, no Minimum Inhibitory Concentration (MIC) values or other measures of antibacterial efficacy for this compound can be reported.
Antifungal Activity
Benzohydrazide (B10538) derivatives have been a subject of significant research for their potential as antifungal agents, with studies demonstrating efficacy against a range of fungal pathogens. thepharmajournal.com The core benzohydrazide structure is a versatile scaffold for the synthesis of compounds with notable antifungal properties. researchgate.net Research has shown that certain substituted benzohydrazide derivatives exhibit considerable activity against fungal strains like Aspergillus niger. For instance, (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide has demonstrated marked antifungal potential.
The mechanism of action and breadth of activity can be influenced by the specific substitutions on the benzohydrazide framework. Studies on acylhydrazone derivatives, which share structural similarities, revealed potent activity against clinically relevant fungi such as Sporothrix brasiliensis and Sporothrix schenckii, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. nih.gov Similarly, other research into novel hydrazide-hydrazone derivatives has confirmed their activity against various microorganisms, establishing their potential as potent antimicrobial agents. researchgate.net The introduction of different chemical moieties, such as a 1,4-benzoxazin-3-one ring, has yielded compounds with significant inhibitory effects against plant pathogenic fungi, including Gibberella zeae and Pellicularia sasakii. frontiersin.org
| Compound/Derivative Class | Fungal Strain | Activity Metric | Value | Source |
|---|---|---|---|---|
| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) | A. niger | pMICan | >14 | |
| Acylhydrazone Derivative (D13) | S. brasiliensis | MIC | 0.25 - 1 µg/mL | nih.gov |
| Acylhydrazone Derivative (D13) | S. schenckii | MIC | 0.12 - 0.5 µg/mL | nih.gov |
| Acylhydrazone Derivative (SB-AF-1002) | S. brasiliensis | MIC | 0.25 - 1 µg/mL | nih.gov |
| Acylhydrazone Derivative (SB-AF-1002) | S. schenckii | MIC | 0.12 - 0.5 µg/mL | nih.gov |
| 1,4-Benzoxazin-3-one Derivative (5L) | G. zeae | EC50 | 20.06 µg/mL | frontiersin.org |
| 1,4-Benzoxazin-3-one Derivative (5o) | G. zeae | EC50 | 23.17 µg/mL | frontiersin.org |
| 1,4-Benzoxazin-3-one Derivative (5q) | P. sasakii | EC50 | 26.66 µg/mL | frontiersin.org |
Anti-biofilm Activity
The formation of biofilms by pathogenic microorganisms presents a significant challenge in treating infections due to increased resistance to conventional antimicrobial agents. Research into novel chemical entities that can inhibit or disrupt biofilm formation is therefore of critical importance. Certain derivatives related to the benzohydrazide scaffold have demonstrated promising anti-biofilm capabilities.
In studies targeting Mycobacterium tuberculosis, a series of compounds based on a benzenesulfonohydrazide (B1205821) structure successfully hindered the growth of mycobacteria and, importantly, restricted their ability to form biofilms. rsc.org This suggests that the hydrazide moiety can be a key component in designing molecules with anti-biofilm properties. While specific percentage inhibition data for this compound is not available, studies on other classes of compounds, such as D-amino acids, have quantified anti-biofilm activity, with reductions of up to 86% observed for certain bacteria. researchgate.net These findings highlight the potential for hydrazide-based compounds to be developed as agents that can interfere with this crucial virulence mechanism.
Anticancer and Antitumor Research Applications (In vitro Models)
Derivatives of benzohydrazide have emerged as a promising class of compounds in anticancer research, exhibiting cytotoxic activity against various human cancer cell lines. thepharmajournal.com The core hydrazone structure (R-C=N-NH-C(=O)-R') is a recognized pharmacophore in the design of antitumor agents. nih.gov
In vitro studies have demonstrated the efficacy of these compounds across a range of cancer types. For instance, certain salicylaldehyde (B1680747) benzoylhydrazones have shown potent antileukemic activity, with IC50 values below 1 µM in the SKW-3 T-cell leukemia model. mdpi.com Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have also been tested against lung, renal, liver, and glioblastoma cancer cell lines, proving to be more cytotoxic towards these cancer cells than to normal cell lines. researchgate.net Furthermore, specific 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives, H4 and H19, were found to selectively inhibit the growth of MCF-7 (breast) and A549 (lung) cancer cells, with IC50 values in the micromolar range. nih.gov These studies underscore the potential of the benzohydrazide scaffold in the development of new anticancer therapeutic leads.
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| N'-E-benzylidene benzohydrazide | MDA-MB-231 (Breast) | IC50 | 482 | researchgate.net |
| Salicylaldehyde Benzoylhydrazone (analog 4) | SKW-3 (T-cell leukemia) | IC50 | <1 | mdpi.com |
| Salicylaldehyde Benzoylhydrazone (analog 5) | SKW-3 (T-cell leukemia) | IC50 | <1 | mdpi.com |
| Hydrazone incorporating 4-methylsulfonylbenzene (Compound 20) | NCI-59 cell lines | GI50 (mean) | 0.26 | nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netresearchgate.nettriazine Sulfonamide (MM129) | HCT 116 (Colon) | IC50 | ~3.1 - 3.9 | nih.gov |
| 4-(2-(dimethylamino)ethoxy)benzohydrazide (H4) | MCF-7 (Breast) | IC50 | 27.39 | nih.gov |
| 4-(2-(dimethylamino)ethoxy)benzohydrazide (H19) | MCF-7 (Breast) | IC50 | 34.37 | nih.gov |
| 4-(2-(dimethylamino)ethoxy)benzohydrazide (H4) | A549 (Lung) | IC50 | 45.24 | nih.gov |
| 4-(2-(dimethylamino)ethoxy)benzohydrazide (H19) | A549 (Lung) | IC50 | 61.50 | nih.gov |
Other Investigated Biological Activities (e.g., Antioxidant, Anti-inflammatory in pre-clinical models)
Beyond their antimicrobial and anticancer potential, benzohydrazide derivatives have been investigated for other important biological activities, notably as antioxidant and anti-inflammatory agents.
Antioxidant Activity: Several studies have evaluated the radical-scavenging capabilities of benzohydrazide and hydrazone derivatives using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.netpensoft.net For example, a series of 4-hydroxybenzohydrazide-hydrazones demonstrated moderate radical-scavenging capacities, with DPPH inhibition ranging from 31% to 46% at a concentration of 1 mg/mL. pensoft.net Other novel hydrazide-hydrazones have shown moderate antioxidant potential in DPPH radical scavenging assays as well. researchgate.net The presence of phenolic components, as is common in this class of compounds, is often linked to their antioxidant effects. mdpi.com
Anti-inflammatory Activity: In preclinical models, hydrazide and hydrazone derivatives have demonstrated significant anti-inflammatory properties. nih.gov The carrageenan-induced paw edema model in rats is a standard method for assessing acute inflammation. In this model, various hydrazone derivatives have shown a notable ability to reduce edema. nih.govd-nb.info For example, one study on N-pyrrolylcarbohydrazide and its derivatives found that a 20 mg/kg dose resulted in a significant reduction in paw edema at 2, 3, and 4 hours post-administration. researchgate.net These findings suggest that compounds based on the hydrazide structure could modulate acute inflammatory responses. nih.gov
| Activity | Compound/Derivative Class | Assay/Model | Result | Source |
|---|---|---|---|---|
| Antioxidant | 4-hydroxybenzohydrazide-hydrazone (ohbh4) | DPPH Scavenging (1 mg/mL) | ~46% Inhibition | pensoft.net |
| Antioxidant | Various Hydrazide-Hydrazones | DPPH Scavenging | SC50 = 0.03 - 87.32 mg/mL | researchgate.net |
| Antioxidant | Glehnia littoralis extract phenols | DPPH-HPLC | Up to 17.06% peak area difference | mdpi.com |
| Anti-inflammatory | N-pyrrolylcarbohydrazide derivative (1) | Carrageenan-induced paw edema (20 mg/kg) | Significant edema reduction at 2 and 3 hours | researchgate.net |
| Anti-inflammatory | N-pyrrolylcarbohydrazide derivative (1A) | Carrageenan-induced paw edema (20 mg/kg) | Significant edema reduction at 2, 3, and 4 hours | researchgate.net |
| Anti-inflammatory | Euphorbia dracunculoides n-hexane extract | Carrageenan-induced paw edema (300 mg/kg) | 68.66% reduction at 4 hours | d-nb.info |
Molecular Docking Studies for Elucidating Ligand-Target Binding Modes
Molecular docking is a powerful computational tool used extensively in drug design to predict how a small molecule (ligand), such as a benzohydrazide derivative, binds to the active site of a target protein. ekb.eg This technique helps to elucidate the binding mode, affinity, and specific molecular interactions that govern the ligand-receptor complex. For benzohydrazide derivatives, docking studies have been instrumental in exploring their inhibitory potential against various biological targets, including enzymes implicated in cancer and neurodegenerative diseases like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). researchgate.netpensoft.net By simulating the interaction between the ligand and the protein's binding pocket, researchers can gain insights into the structural requirements for biological activity, guiding the synthesis of more potent and selective compounds. nih.govnih.gov
Characterization of Ligand-Protein Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Interactions)
The stability and specificity of a ligand-protein complex are determined by a combination of non-covalent interactions. cambridgemedchemconsulting.com Molecular docking studies on benzohydrazide derivatives consistently reveal the critical role of several key interaction types.
Hydrogen Bonds: These are among the most important interactions for directing the orientation of a ligand within a binding site. nih.gov For example, docking studies of benzenesulfonohydrazide analogues against the enzyme InhA showed that the carbonyl and sulfonamide functionalities formed crucial hydrogen bonds with key amino acid residues like Tyr158 and Ile194. rsc.org These interactions are vital for anchoring the ligand in the correct conformation for inhibitory activity. researchgate.net
Hydrophobic Interactions: These interactions, arising from the tendency of non-polar groups to cluster together away from water, are the most common in protein-ligand complexes. cambridgemedchemconsulting.comnih.gov The aromatic rings present in the this compound scaffold are well-suited to form hydrophobic contacts with non-polar amino acid side chains such as leucine, valine, and alanine (B10760859) within the target's active site. cambridgemedchemconsulting.comyoutube.com
Pi-Pi Interactions: Aromatic rings can interact with each other through π-stacking (face-to-face) or π-π T-shaped (edge-to-face) interactions. nih.gov These are common for ligands containing multiple aromatic systems and contribute significantly to binding affinity. Docking studies of various inhibitors have shown pi-pi interactions with residues like phenylalanine. cambridgemedchemconsulting.com
Prediction of Binding Affinities and Energetics
A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding free energy (ΔG). plos.org These values provide a quantitative estimate of how strongly a ligand binds to its target protein, with more negative values typically indicating a more favorable interaction. ekb.eg
For various hydrazone and benzohydrazide derivatives, docking studies have calculated these binding energies to rank potential inhibitors. For instance, in a study targeting acetylcholinesterase (AChE), docking scores for a series of derivatives ranged from -6.91 to -8.55 kcal/mol. pensoft.net Another computational study utilized the Molecular Mechanics with Generalized Born and Surface Area (MMGBSA) method to calculate binding free energy, providing a more refined prediction of affinity. plos.org These predictive models are valuable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov
| Compound/Derivative Class | Protein Target | Metric | Predicted Value | Source |
|---|---|---|---|---|
| Hyperoside | PfHT1 | Glide Docking Score | -13.881 kcal/mol | plos.org |
| Sylibin | PfHT1 | Glide Docking Score | -12.254 kcal/mol | plos.org |
| Avicularin | PfHT1 | Glide Docking Score | -11.952 kcal/mol | plos.org |
| 4-hydroxybenzohydrazide-hydrazone (ohbh10) | Acetylcholinesterase (AChE) | Docking Score | -8.55 kcal/mol | pensoft.net |
| 4-hydroxybenzohydrazide-hydrazone (ohbh10) | Monoamine Oxidase B (MAO-B) | Docking Score | -8.81 kcal/mol | researchgate.net |
Future Directions and Emerging Research Avenues for 3 4 Ethylphenoxy Methyl Benzohydrazide
Rational Design of Novel Derivatives with Enhanced Potency and Selectivity
Rational drug design, guided by structure-activity relationships (SAR), is a cornerstone of modern medicinal chemistry. For 3-[(4-Ethylphenoxy)methyl]benzohydrazide, this approach aims to systematically modify its chemical structure to optimize its interaction with biological targets, thereby enhancing therapeutic potency and minimizing off-target effects.
Future efforts will likely focus on several key regions of the molecule:
The (4-Ethylphenoxy) Ring: Modifications to the ethyl group, such as altering its length, branching, or replacing it with other functional groups (e.g., methoxy, halo- groups), could significantly influence lipophilicity and binding interactions within a target's hydrophobic pocket.
The Benzohydrazide (B10538) Core: The substitution pattern on the central phenyl ring can be altered to modulate the electronic properties and spatial arrangement of the molecule. Introducing electron-withdrawing or electron-donating groups can fine-tune its reactivity and binding affinity.
The Hydrazide Linker: The -CONHNH- group is a critical pharmacophore, capable of forming key hydrogen bonds with biological targets. evitachem.com Derivatization at the terminal amine, for instance, by creating Schiff bases through condensation with various aldehydes, can generate a library of new compounds with diverse pharmacological profiles. researchgate.net
The goal of this systematic modification is to develop a comprehensive SAR profile, which empirically links structural changes to biological activity. nih.gov
Table 1: Hypothetical Rational Design Strategy for this compound Derivatives
| Modification Site | Proposed Modification | Hypothesized Goal | Relevant Design Principle |
|---|---|---|---|
| Ethyl Group on Phenoxy Ring | Replace with -CF3, -Cl, -OCH3 | Modulate lipophilicity and electronic character to improve target binding. | Bioisosteric Replacement |
| Central Phenyl Ring | Introduce substituents at positions 4 or 5 | Alter molecular geometry and explore additional binding interactions. | Scaffold Hopping/Decoration |
| Terminal Hydrazide Amine (-NH2) | Condense with aromatic aldehydes | Expand chemical diversity and explore new target interactions via Schiff base formation. | Pharmacophore Elaboration |
| Ether Linkage (-O-CH2-) | Replace with thioether (-S-CH2-) | Modify bond angles and metabolic stability. | Isosteric Replacement |
Exploration of Novel Pharmacological Targets and Mechanisms of Action
While the initial development of this compound may have been directed at a specific target, its structural motifs suggest potential activity across a range of biological systems. Benzohydrazide derivatives have been investigated for numerous applications, including as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.ai
Future research should involve broad-based phenotypic screening to uncover novel therapeutic applications. For example, screening the compound against a panel of cancer cell lines could reveal unexpected antiproliferative activity. Subsequent target deconvolution studies would then be necessary to identify the specific molecular mechanism. Based on related structures, potential target classes for investigation include:
Protein Kinases: Epidermal Growth Factor Receptor (EGFR) and other kinases are common targets for anticancer drugs, and some benzohydrazide derivatives have shown inhibitory activity in this area. nih.gov
Microbial Enzymes: The hydrazide moiety is present in several antimicrobial agents, suggesting that this compound could inhibit essential bacterial or fungal enzymes.
Inflammatory Pathway Proteins: Given the noted anti-inflammatory potential of similar compounds, screening against targets like cyclooxygenase (COX) enzymes or various cytokines could be a fruitful avenue. ontosight.ai
Advanced Computational Modeling and Machine Learning Applications in Drug Discovery
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby reducing the reliance on time-consuming and expensive laboratory experiments. nih.gov
For this compound and its derivatives, several computational techniques can be applied:
Molecular Docking: This method predicts the preferred orientation of the molecule when bound to a specific receptor or enzyme active site. nih.gov It can be used to screen virtual libraries of derivatives against known targets to prioritize which compounds to synthesize.
Density Functional Theory (DFT): DFT calculations can elucidate the electronic structure, molecular electrostatic potential (MEP), and vibrational frequencies of the molecule. nih.govresearchgate.net This information helps in understanding its stability, reactivity, and the nature of its interactions with biological targets.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of the compound and its target protein over time, providing insights into the stability of the drug-receptor complex and the dynamics of their interaction.
Machine Learning (ML): As SAR data becomes available for a series of derivatives, ML algorithms can be trained to build quantitative structure-activity relationship (QSAR) models. These models can then predict the biological activity of novel, unsynthesized compounds, guiding the design of more potent and selective molecules.
Development of Prodrug Strategies or Targeted Delivery Systems for Enhanced Efficacy
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. mdpi.com This strategy can be employed to overcome undesirable pharmacokinetic properties of the parent compound, such as poor solubility, low bioavailability, or lack of target specificity.
For this compound, the hydrazide functional group is an ideal handle for prodrug design. The terminal amine or the secondary amide proton can be derivatized to create linkages that are stable in the gastrointestinal tract but are cleaved by specific enzymes (e.g., esterases, amidases) at the target site or after absorption into the bloodstream.
Potential prodrug strategies include:
Improving Aqueous Solubility: Attaching a polar promoiety, such as a phosphate (B84403) or a short polyethylene (B3416737) glycol (PEG) chain, can enhance water solubility for parenteral administration.
Enhancing Lipophilicity: Conjugating a lipophilic group, like a long-chain fatty acid, can improve absorption across cell membranes or facilitate formulation in lipid-based delivery systems.
Targeted Delivery: A promoiety that is a substrate for an enzyme overexpressed in tumor tissue could be attached, leading to selective release of the active drug in cancer cells and reducing systemic toxicity. nih.gov
Table 2: Comparison of Parent Drug vs. Hypothetical Prodrug
| Property | This compound (Parent Drug) | Hypothetical Phosphate Ester Prodrug | Objective |
|---|---|---|---|
| Aqueous Solubility | Low | High | Enable intravenous formulation. |
| Activity | Active | Inactive (until cleaved) | Prevent off-target effects during transit. |
| Membrane Permeability | Moderate | Low | Improved retention in systemic circulation. |
| Activation Mechanism | N/A | Enzymatic cleavage by phosphatases in vivo. | Controlled release of the active compound. |
Integration with High-Throughput Screening Methodologies for Lead Identification
High-Throughput Screening (HTS) allows for the rapid, automated testing of vast libraries of chemical compounds against a specific biological target or in a cell-based assay. ewadirect.com This technology is essential for identifying initial "hits" that can be further optimized into lead compounds.
To leverage HTS for the development of this compound, a combinatorial library of analogs would first be synthesized. This involves creating variations at multiple points on the molecular scaffold, as described in the rational design section. This library would then be subjected to HTS campaigns. plos.org
Key aspects of this approach include:
Assay Development: Robust and sensitive assays are required. These could be biochemical assays measuring the inhibition of a purified enzyme (e.g., using fluorescence polarization) or cell-based assays that measure a physiological response like cell death or the expression of a reporter gene. nih.gov
Automation and Miniaturization: HTS relies on robotics to handle liquids in high-density formats (e.g., 384- or 1536-well plates), enabling the screening of thousands of compounds per day. plos.org
Hit-to-Lead Optimization: The initial hits identified through HTS are often of moderate potency and may have suboptimal properties. A subsequent phase of medicinal chemistry is then required to refine these hits into viable lead compounds with improved efficacy and drug-like characteristics.
By integrating these advanced research and development strategies, the full therapeutic potential of this compound can be systematically explored and potentially translated into novel therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
